molecular formula C10H13NO2 B14679488 2-[4-(Methylamino)phenyl]propanoic acid CAS No. 39718-84-8

2-[4-(Methylamino)phenyl]propanoic acid

Cat. No.: B14679488
CAS No.: 39718-84-8
M. Wt: 179.22 g/mol
InChI Key: FKTLVBYIMDFYNR-UHFFFAOYSA-N
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Description

2-[4-(Methylamino)phenyl]propanoic acid is an organic compound with a molecular formula of C10H13NO2 It is a derivative of phenylpropanoic acid, where a methylamino group is attached to the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methylamino)phenyl]propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-nitroacetophenone with methylamine, followed by reduction and subsequent carboxylation. The reaction conditions typically include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methylamino)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction can yield amines or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-[4-(Methylamino)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[4-(Methylamino)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)propanoic acid: A structurally similar compound with a methyl group instead of a methylamino group.

    Ibuprofen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar phenylpropanoic acid structure.

Uniqueness

2-[4-(Methylamino)phenyl]propanoic acid is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

39718-84-8

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-[4-(methylamino)phenyl]propanoic acid

InChI

InChI=1S/C10H13NO2/c1-7(10(12)13)8-3-5-9(11-2)6-4-8/h3-7,11H,1-2H3,(H,12,13)

InChI Key

FKTLVBYIMDFYNR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)NC)C(=O)O

Origin of Product

United States

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